molecular formula C9H15NO2 B1273825 3-Amino-3-(3-cyclohexenyl)propanoic acid CAS No. 40125-69-7

3-Amino-3-(3-cyclohexenyl)propanoic acid

Cat. No.: B1273825
CAS No.: 40125-69-7
M. Wt: 169.22 g/mol
InChI Key: OKMZPKFSMUMBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-cyclohexenyl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents are often used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-cyclohexenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(3-cyclohexenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-cyclohexenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the cyclohexenyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and influence biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(3-cyclohexyl)propanoic acid: Similar structure but with a cyclohexyl group instead of a cyclohexenyl group.

    3-Amino-3-(2-cyclohexenyl)propanoic acid: Similar structure but with a different position of the double bond in the cyclohexenyl group.

    3-Amino-3-(3-phenyl)propanoic acid: Similar structure but with a phenyl group instead of a cyclohexenyl group.

Uniqueness

3-Amino-3-(3-cyclohexenyl)propanoic acid is unique due to the presence of the cyclohexenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in research and industrial applications .

Biological Activity

3-Amino-3-(3-cyclohexenyl)propanoic acid, also known as a cyclohexenyl amino acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H17NO2
  • Molecular Weight : 197.26 g/mol
  • CAS Number : 40125-69-7

The compound features an amino group and a cyclohexene moiety, which contributes to its unique biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may act as a modulator of neurotransmitter systems, particularly in the central nervous system. Its structure allows it to mimic or inhibit the action of natural amino acids, potentially influencing receptor activity and signal transduction pathways.

Potential Mechanisms Include:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter release or receptor binding, similar to other amino acids involved in neurotransmission.
  • Enzyme Interaction : It may serve as a substrate or inhibitor for specific enzymes, affecting metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on structurally related compounds, revealing that certain derivatives can induce apoptosis in cancer cell lines. Although specific data on this compound is sparse, the implications suggest potential applications in cancer therapy.

Case Studies and Research Findings

  • Cytotoxic Effects on Cancer Cells :
    • A study investigated the effects of amino acid derivatives on Ehrlich’s ascites carcinoma (EAC) cells. Results indicated that compounds with similar structural features exhibited significant cytotoxicity, suggesting that this compound could have similar effects .
  • Antimicrobial Properties :
    • Research on related compounds demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. The introduction of hydrophobic groups was found to enhance this activity, indicating that modifications to the cyclohexenyl structure could improve efficacy .

Properties

IUPAC Name

3-amino-3-cyclohex-3-en-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-2,7-8H,3-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMZPKFSMUMBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377437
Record name 3-amino-3-(3-cyclohexenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40125-69-7
Record name 3-amino-3-(3-cyclohexenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.